
3-acetyl-7-methoxy-2H-chromen-2-one
Overview
Description
3-acetyl-7-methoxy-2H-chromen-2-one is a chemical compound belonging to the class of coumarins, which are known for their diverse biological activities. This compound has the molecular formula C12H10O4 and a molecular weight of 218.21 g/mol . It is characterized by a chromen-2-one core structure with an acetyl group at the 3-position and a methoxy group at the 7-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-acetyl-7-methoxy-2H-chromen-2-one typically involves the reaction of 2,4-dihydroxybenzaldehyde with ethyl acetoacetate under basic conditions. This reaction proceeds through a Knoevenagel condensation, followed by cyclization to form the chromen-2-one core . The reaction is usually catalyzed by piperidine and carried out in ethanol as the solvent.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory synthesis. The use of continuous flow reactors and optimization of reaction parameters can enhance the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
3-acetyl-7-methoxy-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, particularly at positions ortho and para to the methoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Friedel-Crafts acylation and alkylation reactions can be performed using aluminum chloride as a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohol derivatives.
Scientific Research Applications
Chemistry
- Building Block for Synthesis : The compound serves as a versatile building block in organic synthesis, facilitating the creation of more complex structures through various chemical transformations.
Biology
- Antioxidant Activity : Research indicates that 3-acetyl-7-methoxy-2H-chromen-2-one exhibits significant antioxidant properties by scavenging free radicals and chelating metal ions.
- Antimicrobial Properties : Studies have demonstrated its effectiveness against various microbial strains, suggesting potential applications in developing antimicrobial agents .
Medicine
- Anti-inflammatory Effects : The compound shows promise in reducing inflammation, making it a candidate for therapeutic applications in inflammatory diseases .
- Anticancer Activity : Investigations into its anticancer properties reveal that it can inhibit the growth of cancer cell lines such as MCF-7 (human breast cancer) and A549 (human lung carcinoma) through mechanisms involving DNA intercalation .
Industry
- Fluorescent Dyes and Sensors : The unique optical properties of this compound make it suitable for developing fluorescent dyes and sensors used in various industrial applications .
Case Study 1: Anticancer Potential
A study investigated the anticancer effects of 3-acetyl-7-methoxy-coumarin derivatives against MCF-7 and A549 cell lines. The results indicated that these compounds exhibited significant cytotoxicity, with IC50 values suggesting effective inhibition of cell proliferation. The mechanism was attributed to DNA binding and subsequent apoptosis induction .
Case Study 2: Antioxidant Activity
In another study focusing on the antioxidant activity of this coumarin derivative, it was found to significantly reduce oxidative stress markers in vitro. The compound demonstrated a strong ability to scavenge free radicals compared to standard antioxidants like ascorbic acid.
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 3-acetyl-7-methoxy-2H-chromen-2-one involves its interaction with various molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and chelate metal ions . The compound’s anti-inflammatory effects are mediated through the inhibition of pro-inflammatory enzymes and cytokines.
Comparison with Similar Compounds
Similar Compounds
- 3-acetyl-7-hydroxy-2H-chromen-2-one
- 3-(bromoacetyl)coumarin
- 3-acetyl-2H-chromen-2-one
Uniqueness
3-acetyl-7-methoxy-2H-chromen-2-one is unique due to the presence of both acetyl and methoxy groups, which confer distinct chemical and biological properties. The methoxy group enhances its lipophilicity and membrane permeability, while the acetyl group contributes to its reactivity in various chemical reactions .
Biological Activity
3-acetyl-7-methoxy-2H-chromen-2-one, a member of the coumarin family, has garnered attention for its diverse biological activities. Coumarins are known for their potential therapeutic effects, including antioxidant, antimicrobial, anti-inflammatory, and anticancer properties. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a methoxy group at the 7-position and an acetyl group at the 3-position of the chromenone ring, contributing to its unique biological properties.
Antioxidant Activity
This compound exhibits significant antioxidant properties. The mechanism involves scavenging free radicals and chelating metal ions, which helps protect cells from oxidative stress. Studies have shown that this compound can effectively reduce oxidative damage in various cellular models.
Antimicrobial Activity
The compound demonstrates notable antimicrobial activity against a range of pathogens. Research indicates that it has a bactericidal effect, particularly against Gram-positive bacteria. The minimum inhibitory concentration (MIC) values for various strains are summarized in Table 1.
Microorganism | MIC (μM) |
---|---|
Staphylococcus aureus | 15.625 - 62.5 |
Enterococcus faecalis | 62.5 - 125 |
Escherichia coli | 100 |
The mechanism of action involves inhibition of protein synthesis and disruption of nucleic acid production, leading to cell death .
Anti-inflammatory Activity
Research highlights the anti-inflammatory potential of this compound. In vitro studies have demonstrated its ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This property suggests its potential use in treating inflammatory diseases.
Anticancer Activity
The anticancer properties of this compound have been investigated in various cancer cell lines. Notably, it has shown cytotoxic effects against MCF-7 (breast cancer) and A549 (lung cancer) cell lines, with IC50 values indicating significant potency compared to standard chemotherapeutics like cisplatin .
The biological activity of this compound is attributed to its interaction with various molecular targets:
- Antioxidant Mechanism : Scavenging free radicals and chelating metals.
- Antimicrobial Mechanism : Inhibition of protein synthesis and nucleic acid production.
- Anti-inflammatory Mechanism : Modulation of pro-inflammatory cytokine production.
- Anticancer Mechanism : Induction of apoptosis in cancer cells through various signaling pathways.
Study on Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of this compound against clinical isolates of MRSA (Methicillin-resistant Staphylococcus aureus). The compound exhibited an MIC value significantly lower than conventional antibiotics, suggesting its potential as an effective antimicrobial agent .
Study on Anticancer Properties
In another study focused on its anticancer effects, researchers treated MCF-7 cells with varying concentrations of this compound. The results showed a dose-dependent decrease in cell viability, with apoptosis confirmed through flow cytometry analysis .
Q & A
Basic Research Questions
Q. What are the established synthetic methodologies for 3-acetyl-7-methoxy-2H-chromen-2-one, and how do reaction conditions influence yield?
- Methodology : The compound is synthesized via Claisen-Schmidt condensation. A conventional approach involves refluxing 3-acetyl-2H-chromen-2-one with 4-methoxybenzaldehyde in ethanol using piperidine as a catalyst, followed by neutralization and recrystallization (71% yield). Microwave-assisted synthesis under similar conditions can improve yields (up to 85%) by reducing reaction time and energy input .
- Key Considerations : Monitor reaction progress via TLC, optimize solvent polarity (ethanol vs. methanol), and validate purity through melting point analysis and HPLC .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Analytical Workflow :
- 1H/13C NMR : Assign methoxy (-OCH₃) and acetyl (-COCH₃) protons (δ 3.8–4.2 ppm and δ 2.5–2.7 ppm, respectively) and confirm carbonyl resonances (δ 160–180 ppm) .
- IR Spectroscopy : Identify key functional groups (C=O stretch ~1700 cm⁻¹, C-O-C stretch ~1250 cm⁻¹) .
- UV/Vis : Detect π→π* transitions in the coumarin core (λmax ~300–350 nm) .
- Validation : Cross-reference data with X-ray crystallography for structural confirmation .
Q. How is the in vitro cytotoxic activity of this compound evaluated?
- Protocol : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination. Compare with positive controls (e.g., doxorubicin) and assess dose-response relationships (5–100 μM) .
- Data Interpretation : Correlate substituent effects (e.g., acetyl vs. methoxy groups) with cytotoxicity trends .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound derivatives for enhanced bioactivity?
- Design Strategy : Modify substituents at positions 3 (acetyl) and 7 (methoxy). For example:
- Replace acetyl with trifluoromethyl to enhance metabolic stability.
- Introduce electron-withdrawing groups (e.g., -NO₂) to improve cytotoxic potency .
Q. What challenges arise in refining the crystal structure of this compound, and how are they addressed?
- Crystallographic Workflow :
- Data Collection : Use single-crystal X-ray diffraction (Cu-Kα radiation, 100 K) to resolve twinning or disorder .
- Refinement : Apply SHELXL with restraints for anisotropic displacement parameters. Validate using R-factor convergence (<0.05) and Hirshfeld surface analysis .
Q. How should researchers resolve contradictions in reported spectroscopic data for this compound derivatives?
- Troubleshooting :
- Compare NMR chemical shifts across solvents (CDCl₃ vs. DMSO-d6) to account for solvation effects .
- Re-examine synthetic routes for unintended byproducts (e.g., keto-enol tautomers) via LC-MS .
Q. What methodological approaches enable the use of this compound as a fluorescent probe for metal ion detection?
- Application : Functionalize the coumarin core with chelating groups (e.g., hydrazinecarbothioamide) to target ions like Pr³⁺.
- Protocol : Measure fluorescence enhancement in MeCN/H₂O (9:1 v/v) at λex = 350 nm, λem = 450 nm. Calculate binding constants (Kd) via Stern-Volmer plots .
Q. How can reaction conditions be optimized to scale up the synthesis of this compound without compromising purity?
- Optimization Parameters :
- Catalyst screening: Compare piperidine vs. Zn[(L)-proline]₂ for reduced side reactions .
- Solvent selection: Use ethanol for eco-friendly processing or DMF for higher solubility .
- Quality Control : Implement inline FTIR for real-time monitoring and preparative HPLC for purification .
Q. What advanced techniques are employed to characterize trace impurities in this compound samples?
- Analytical Tools :
- HPLC-MS : Identify byproducts (e.g., unreacted aldehydes) with ESI+ ionization .
- DSC/TGA : Assess thermal stability and detect polymorphic forms .
Q. How do computational modeling studies complement experimental data in understanding the electronic properties of this compound?
- In Silico Methods : Perform DFT calculations (B3LYP/6-311++G**) to map HOMO-LUMO gaps and predict redox behavior. Validate with cyclic voltammetry .
Properties
IUPAC Name |
3-acetyl-7-methoxychromen-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O4/c1-7(13)10-5-8-3-4-9(15-2)6-11(8)16-12(10)14/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJRFKKRMCGZIOA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C(C=C2)OC)OC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40366036 | |
Record name | 3-acetyl-7-methoxy-2H-chromen-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40366036 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64267-19-2 | |
Record name | 3-acetyl-7-methoxy-2H-chromen-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40366036 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Feasible Synthetic Routes
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